Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate is a complex organic compound. Similar piperazine derivatives have been known to interact with various biological targets, including neurotransmitter receptors and transporters .
Mode of Action
Piperazine derivatives often act by interacting with their targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact nature and structure of the compound .
Biochemical Pathways
Piperazine derivatives are often involved in various biochemical pathways due to their interactions with different biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2-difluoroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, including esters, amides, and ethers .
Scientific Research Applications
Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 2-(2,2-difluoroethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the 2,2-difluoroethyl group. This structural element imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-5-4-14-8(7-15)6-9(12)13/h8-9,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYYUDXHIBROGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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